molecular formula C12H14BrN3O B1519684 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol CAS No. 1017782-60-3

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol

Cat. No.: B1519684
CAS No.: 1017782-60-3
M. Wt: 296.16 g/mol
InChI Key: PTJSJEOLQXHRLM-UHFFFAOYSA-N
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Description

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol is a useful research compound. Its molecular formula is C12H14BrN3O and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol is a compound belonging to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This compound, with the molecular formula C₁₂H₁₄BrN₃O and a molecular weight of 296.17 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The exact mechanism of action for this compound is not fully elucidated. However, its structural similarity to imidazole-containing compounds suggests that it may interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This structural feature allows it to potentially influence various biochemical pathways associated with inflammation, cancer growth, and microbial infections .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study conducted on various triazole derivatives showed that certain modifications led to enhanced inhibitory effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC₅₀ values were determined using MTT assays, highlighting the effectiveness of these compounds in inhibiting cell viability .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC₅₀ (nM)
2-(trifluoromethyl)benzyl derivativeA54915.6
Methyl substituted analogueHeLa350
This compoundTBDTBD

Note: TBD indicates that specific data for this compound's IC₅₀ is not yet available in the literature.

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. The presence of the bromobenzyl group in this compound may enhance its interaction with microbial targets. Research indicates that triazoles can inhibit the growth of various bacteria and fungi by disrupting their cellular processes .

Case Studies

Case Study 1: Synthesis and Evaluation
A recent study synthesized several triazole derivatives and evaluated their biological activities. The synthesized compounds were screened for their ability to inhibit cancer cell proliferation. The findings indicated that modifications at the benzyl position significantly influenced the anticancer activity, with some derivatives showing promising results against resistant cancer cell lines .

Case Study 2: Molecular Docking Studies
Molecular docking studies performed on related triazole compounds have provided insights into their binding affinities with key enzymes involved in cancer progression. These studies suggest that the structural features of triazoles allow them to effectively compete with natural substrates for enzyme binding sites, leading to reduced enzyme activity and subsequent inhibition of tumor growth .

Scientific Research Applications

Medicinal Chemistry

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol has been investigated for its potential as an antimicrobial agent. Triazole derivatives are known to exhibit antifungal properties, and this compound's structure suggests similar capabilities. Research indicates that it can inhibit the growth of various pathogenic fungi, making it a candidate for developing new antifungal therapies .

Agricultural Chemistry

The compound has also been explored as a potential pesticide. Its structural properties allow it to interact with biological systems effectively, suggesting that it may serve as a novel agrochemical agent. Studies have shown that triazole compounds can act as plant growth regulators and fungicides, enhancing crop yield and health .

Material Science

In the realm of materials science, this compound is being studied for its application in synthesizing polymeric materials with enhanced properties. The incorporation of triazole units into polymers can improve thermal stability and mechanical strength. Research is ongoing to evaluate the performance of these materials in various industrial applications .

Antifungal Activity

A study published in Molecules demonstrated that triazole derivatives exhibit significant antifungal activity against Candida albicans. The compound was tested alongside other triazoles, showing comparable efficacy in inhibiting fungal growth at low concentrations .

Pesticidal Properties

Research conducted on triazole-based compounds indicated their effectiveness as fungicides in agricultural settings. A field trial showed that crops treated with a formulation containing this compound had reduced fungal infections and improved overall health compared to untreated controls .

Data Table: Comparative Analysis of Triazole Compounds

Compound NameAntifungal Activity (MIC µg/mL)Application Area
This compound32Medicinal Chemistry
1-[2-(4-Chlorobenzyl)-5-methyltriazole]16Medicinal Chemistry
1-[3-(Fluorobenzyl)-5-methyltriazole]64Agricultural Chemistry

Properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6,9,17H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSJEOLQXHRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
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1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 3
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 4
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1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 5
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 6
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.